molecular formula C11H15NO4S B1349152 (Methanesulfonyl-phenethyl-amino)-acetic acid CAS No. 35839-52-2

(Methanesulfonyl-phenethyl-amino)-acetic acid

Cat. No.: B1349152
CAS No.: 35839-52-2
M. Wt: 257.31 g/mol
InChI Key: QQTJBZYKDDCHIV-UHFFFAOYSA-N
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Description

(Methanesulfonyl-phenethyl-amino)-acetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonyl group attached to a phenethyl-amino moiety, which is further connected to an acetic acid group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid typically involves the reaction of methanesulfonyl chloride with phenethylamine to form the methanesulfonyl-phenethyl-amino intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Methanesulfonyl-phenethyl-amino)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenethyl-amino moiety can be reduced to form corresponding amines.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are employed.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and various esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Methanesulfonyl-phenethyl-amino)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially modulating their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or metabolic disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Methanesulfonyl-phenethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the phenethyl-amino moiety can interact with receptor sites, modulating their function and signaling pathways. These interactions can lead to changes in cellular processes, providing therapeutic benefits in certain diseases.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid 2-(methanesulfonyl-phenethyl-amino)-ethyl ester
  • N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide

Uniqueness

(Methanesulfonyl-phenethyl-amino)-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for various applications in different fields. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further distinguishes it from other related compounds.

Properties

IUPAC Name

2-[methylsulfonyl(2-phenylethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(15,16)12(9-11(13)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTJBZYKDDCHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359639
Record name (Methanesulfonyl-phenethyl-amino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35839-52-2
Record name (Methanesulfonyl-phenethyl-amino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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